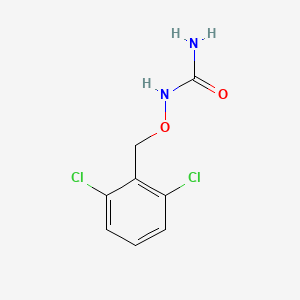

1-(2,6-Dichlorobenzyloxy)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorobenzyloxy)urea is a chemical compound with the molecular formula C8H8Cl2N2O2 . The average mass of this compound is 235.067 Da .

Synthesis Analysis

The synthesis of N-substituted ureas, such as 1-(2,6-Dichlorobenzyloxy)urea, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications . Another method involves the use of safer phosgene substitutes like N,N’-Carbonyldiimidazole for the preparation of ureas .Molecular Structure Analysis

The molecular structure of 1-(2,6-Dichlorobenzyloxy)urea consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications

Insecticide Action and Chitin Synthesis Inhibition : A study by Deul, Jong, and Kortenbach (1978) explains the insecticidal effect of structural analogs of 1-(2,6-Dichlorobenzyloxy)urea, highlighting their role in inhibiting chitin synthesis in insect cuticles. This inhibition is a critical factor in the compound's use as an insecticide.

Complexation-Induced Unfolding of Heterocyclic Ureas : Corbin et al. (2001) studied the synthesis and conformational changes of heterocyclic ureas, which include compounds structurally similar to 1-(2,6-Dichlorobenzyloxy)urea. Their research, published in the Journal of the American Chemical Society, focuses on the compound's ability to unfold and form hydrogen-bonded complexes, relevant in the field of supramolecular chemistry and materials science (Corbin et al., 2001).

Environmental Impact and De Novo Synthesis : Kuzuhara et al. (2005) explored the effect of nitrogen-containing compounds, including urea derivatives, on the formation of polychlorinated dibenzo-p-dioxins and furans through de novo synthesis. This study, featured in Environmental Science & Technology, is significant for understanding the environmental implications of these compounds (Kuzuhara et al., 2005).

Interactions in Chemical Processes : Research by Boiocchi et al. (2004) in the Journal of the American Chemical Society examines the nature of urea-fluoride interactions. This study provides insights into proton transfer processes and hydrogen bonding, which are essential for understanding the chemical behavior of urea derivatives, including 1-(2,6-Dichlorobenzyloxy)urea (Boiocchi et al., 2004).

Photodegradation and Toxicity Studies : A study on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, a compound structurally related to 1-(2,6-Dichlorobenzyloxy)urea, provides valuable insights into the stability and potential toxicity of its photodegradation products. This research, published in the Journal of Agricultural and Food Chemistry, has implications for environmental safety and pollution control (Guoguang et al., 2001).

Fluorescence Probes and Solvatochromism : Bohne et al. (2005) investigated N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, which shares functional similarities with 1-(2,6-Dichlorobenzyloxy)urea, in the context of its solvatochromism and potential as a fluorescence probe. This research, appearing in the Journal of the American Chemical Society, highlights the compound's utility in detecting analytes through fluorescence changes (Bohne et al., 2005).

Biotechnological Applications : The covalent binding of enzymes to urea-based structures, such as in the development of urea bioselective probes, is explored in a study by Gil et al. (1992) in Biosensors & Bioelectronics. This research provides insights into the biotechnological applications of urea derivatives (Gil et al., 1992).

properties

IUPAC Name |

(2,6-dichlorophenyl)methoxyurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNNHEXUENWLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CONC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorobenzyloxy)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833813.png)

![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)

![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)

![7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone](/img/structure/B2833820.png)

![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)

![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2833832.png)